(2-Fluoroethyl)benzene

Physical Organic Chemistry Elimination Reaction Kinetics Leaving Group Ability

(2-Fluoroethyl)benzene (CAS 50561-93-8) is a primary 2-phenylethyl halide belonging to the class of fluorinated aromatic compounds. Its molecular structure, C₆H₅CH₂CH₂F, features a terminal fluorine atom on the ethyl side chain.

Molecular Formula C8H9F
Molecular Weight 124.15 g/mol
CAS No. 50561-93-8
Cat. No. B11823027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoroethyl)benzene
CAS50561-93-8
Molecular FormulaC8H9F
Molecular Weight124.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCF
InChIInChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyVEEYKGRLIXCNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2-Fluoroethyl)benzene (CAS 50561-93-8): Identity and Baseline Characteristics


(2-Fluoroethyl)benzene (CAS 50561-93-8) is a primary 2-phenylethyl halide belonging to the class of fluorinated aromatic compounds. Its molecular structure, C₆H₅CH₂CH₂F, features a terminal fluorine atom on the ethyl side chain [1]. Key physical properties include a boiling point of 156.3 °C at 760 mmHg, a density of 0.972 g/cm³, and a refractive index of 1.475, distinguishing it significantly from its heavier haloethylbenzene analogs in terms of volatility and mass . This compound is primarily utilized as a synthetic building block in medicinal chemistry and as a mechanistic probe in physical organic chemistry.

Why (2-Fluoroethyl)benzene Cannot Be Simply Replaced by Other 2-Haloethylbenzenes in Research


The unique strength of the carbon-fluorine (C-F) bond fundamentally alters the reactivity profile of (2-fluoroethyl)benzene compared to its chloro, bromo, and iodo analogs, making simple interchange impossible. While 2-chloroethyl, 2-bromoethyl, and 2-iodoethyl benzenes are highly reactive in nucleophilic substitution and base-promoted elimination reactions, the fluoride acts as a very poor leaving group. This leads to a drastic reduction in bimolecular elimination rates, as quantified by a relative rate ratio of F:Cl:Br:I = 1:70:4100:26,600 in ethanolic sodium ethoxide [1]. Consequently, substituting a chloro or bromo analog for the fluoro compound in a reaction sequence would lead to uncontrolled side reactions, different rate-determining steps, and altered product distributions, compromising synthetic yield and mechanistic integrity.

Quantitative Differentiation Guide for (2-Fluoroethyl)benzene vs. 2-Chloroethyl, 2-Bromoethyl, and 2-Iodoethyl Benzenes


Relative Base-Promoted Elimination Rate Ranking in 2-Phenylethyl Halides

In a direct kinetic comparison, the rate of base-promoted elimination from (2-fluoroethyl)benzene is drastically slower than its heavier halogen analogs. The relative rates for the elimination reaction of the unsubstituted 2-phenylethyl halides (C₆H₅CH₂CH₂X) with sodium ethoxide in ethanol are reported as F:Cl:Br:I = 1:70:4100:26,600 [1]. This places the fluoride leaving group more than four orders of magnitude less reactive than the corresponding bromide, directly attributable to the strength of the C-F bond.

Physical Organic Chemistry Elimination Reaction Kinetics Leaving Group Ability

Transition State Structure Variance Measured by Hammett ρ Value

The electronic nature of the elimination transition state is significantly altered by the identity of the leaving group. The Hammett reaction constant (ρ) for the E2 elimination of substituted 2-phenylethyl fluorides is +3.24, indicating a highly carbanionic transition state with substantial negative charge buildup on the β-carbon [1]. In contrast, the ρ value for the analogous chloride reaction is +2.6, and for bromide and iodide it is +2.1 [1].

Linear Free Energy Relationships Reaction Mechanism Transition State Analysis

Differentiation in Physical Properties for Purification and Handling

(2-Fluoroethyl)benzene exhibits a dramatically lower boiling point compared to its in-class analogs due to weaker intermolecular forces. It boils at 156.3 °C at 760 mmHg , whereas the chloro analog boils at 199 °C , the bromo analog at 220–221 °C , and the iodo analog at approximately 252 °C at 760 mmHg (reported as 122-123 °C at 13 mmHg) . Densities also follow a clear increasing trend: 0.972 g/cm³ (F) < 1.069 g/cm³ (Cl) < 1.355 g/cm³ (Br) < 1.603 g/cm³ (I) .

Separation Science Thermophysical Properties Analytical Chemistry

Intrinsic Bond Strength Variation as a Predictor of Stability

The carbon-fluorine bond is the strongest single bond to carbon, with an average bond dissociation energy (BDE) of 485 kJ/mol, significantly exceeding that of C-Cl (327 kJ/mol), C-Br (285 kJ/mol), and C-I (~213 kJ/mol) [1]. Applied to the 2-phenylethyl system, this class-level property dictates that (2-fluoroethyl)benzene possesses a fundamentally more robust C-X bond than any of its heavier haloethyl counterparts.

Thermochemistry Bond Dissociation Energy Metabolic Stability

High-Value Application Scenarios for (2-Fluoroethyl)benzene Based on Quantitative Differentiation


Mechanistic Probe for Distinguishing E2 vs. E1cB Elimination Pathways

The uniquely high Hammett ρ value of +3.24 for its base-promoted elimination, indicating a carbanionic transition state, makes (2-fluoroethyl)benzene a superior substrate for the physical organic chemist aiming to probe reaction mechanisms [REFS-1 in Sec 3]. Unlike its chloro or bromo analogs (ρ = 2.6 and 2.1, respectively), the fluoride provides a highly sensitive probe of the electronic environment at the transition state, enabling clear discrimination between concerted E2 and stepwise E1cB mechanisms.

Synthesis of Styrene via Rate-Controlled Elimination

The more than 4000-fold slower elimination rate of (2-fluoroethyl)benzene compared to the bromo analog provides an unparalleled advantage in processes requiring controlled, in-situ generation of styrene [REFS-1 in Sec 3]. While a reaction using (2-bromoethyl)benzene and a strong base may undergo rapid, exothermic elimination, the fluoro compound allows for thermal and kinetic control, yielding styrene in a more regulated manner that is essential for sensitive cascade reactions or polymerizations.

Purification and Workup Advantage in High-Throughput Synthesis

For parallel synthesis workflows generating mixtures of haloethylbenzene byproducts, the uniquely low boiling point of the fluoro analog (156.3 °C) provides a clear operational advantage for distillative removal compared to the 199 °C and 220 °C boiling points of the corresponding chloro and bromo compounds [REFS-1, 2, 3 in Sec 3]. This allows for its selective evaporation from reaction mixtures under significantly milder reduced-pressure conditions, simplifying automated purification protocols.

A Thermochemically Resilient Building Block for Medicinal Chemistry

With a C-F bond dissociation energy nearly 150 kJ/mol greater than a C-Cl bond, (2-fluoroethyl)benzene serves as a resilient building block when the ethyl linker must withstand aggressive subsequent reaction steps such as oxidations or strong acid treatments that would decompose a chloro or bromo analog [REFS-1 in Sec 3]. This class-level inference supports its preferential selection in designing multi-step synthetic routes for fluorinated drug candidates, even in the absence of a direct comparator study, based on fundamental thermochemical stability.

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